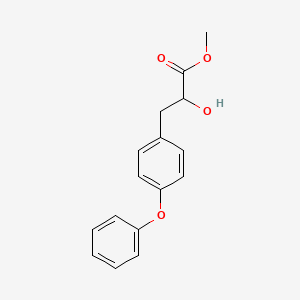

Methyl 2-hydroxy-3-(4-phenoxyphenyl)propanoate

Description

Properties

Molecular Formula |

C16H16O4 |

|---|---|

Molecular Weight |

272.29 g/mol |

IUPAC Name |

methyl 2-hydroxy-3-(4-phenoxyphenyl)propanoate |

InChI |

InChI=1S/C16H16O4/c1-19-16(18)15(17)11-12-7-9-14(10-8-12)20-13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3 |

InChI Key |

DZIFDSFWHNOGKV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)OC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Esterification

The most straightforward and widely used method is the acid-catalyzed esterification of 2-hydroxy-3-(4-phenoxyphenyl)propanoic acid with methanol. This process typically uses strong acid catalysts such as sulfuric acid or ion-exchange resins like Dowex™ MSC-1 resin to facilitate the conversion.

- Reaction conditions: Reflux of the acid with methanol in the presence of the acid catalyst.

- Yield: Greater than 97% with high enantiomeric excess reported.

- Notes: The reaction is monitored until complete conversion, often confirmed by chromatographic methods.

Table 1: Esterification Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid-catalyzed esterification | 2-hydroxy-3-(4-phenoxyphenyl)propanoic acid, methanol, Dowex™ MSC-1 resin, reflux | >97 | High enantiomeric purity |

Multi-Step Synthetic Route via Hydroxylamination and Acetylation

An alternative and more complex synthetic approach involves the preparation of methyl 2-hydroxy-3-(4-phenoxyphenyl)propanoate as an intermediate in pharmaceutical synthesis, such as in the preparation of roxasistat intermediates.

- Step 1: Starting from methyl 3-oxo-3-(4-phenoxyphenyl)propionate, a sodium nitrite hydroxylamination reaction is performed at low temperature (0°C) in a glacial acetic acid-water mixture to yield methyl 2-hydroxylamino-3-oxo-3-(4-phenoxyphenyl)propionate.

- Step 2: This intermediate can be acetylated to give 2-acetamido-3-oxo-3-(4-phenoxyphenyl)propionate.

- Step 3: Catalytic reduction of the hydroxylamino compound yields 2-amino-3-oxo-3-(4-phenoxyphenyl)propionate.

- Step 4: Subsequent transformations lead to the target compound or related derivatives.

Table 2: Multi-Step Synthetic Route Summary

| Step | Intermediate/Product Name | Reagents/Conditions | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|---|

| 1 | Methyl 2-hydroxylamino-3-oxo-3-(4-phenoxyphenyl)propionate | Sodium nitrite, glacial acetic acid, water, 0°C, 3 h | 92.0 | 97.5% | Hydroxylamination reaction |

| 2 | 2-Acetamido-3-oxo-3-(4-phenoxyphenyl)propionate | Acetic anhydride, room temperature | Not specified | Not specified | Acetylation step |

| 3 | 2-Amino-3-oxo-3-(4-phenoxyphenyl)propionate | Catalytic reduction with palladium on carbon, methanol, hydrogen atmosphere, 24 h | 88.0 | 99.4% | Reduction of hydroxylamino group |

Reaction Mechanisms and Analytical Considerations

Esterification and Hydrolysis

- The methyl ester group is labile and can be formed by acid-catalyzed esterification or cleaved by alkaline hydrolysis (saponification).

- Saponification typically uses potassium hydroxide in aqueous ethanol at elevated temperatures (~78°C) to revert to the free acid.

Oxidation Reactions

- The secondary hydroxyl group at C2 can be selectively oxidized to a ketone using Jones reagent (chromium trioxide in sulfuric acid).

- Mild oxidants like pyridinium chlorochromate are preferred to minimize oxidation of the phenoxy aromatic ring.

Structural Confirmation

- Nuclear magnetic resonance spectroscopy (proton and carbon-13 NMR) is used to confirm the presence of hydroxyl, methoxy, and phenoxyphenyl groups.

- High-performance liquid chromatography (HPLC) is employed to assess purity and monitor reaction progress.

- Single-crystal X-ray diffraction can be used for absolute configuration determination.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Acid-catalyzed esterification | 2-Hydroxy-3-(4-phenoxyphenyl)propanoic acid | Methanol, Dowex™ MSC-1 resin, reflux | >97 | High | Simple, high yield, scalable | Requires acid catalyst, reflux |

| Hydroxylamination route | Methyl 3-oxo-3-(4-phenoxyphenyl)propionate | Sodium nitrite, acetic acid, low temp (0°C) | 92 | 97.5 | High purity intermediate | Multi-step, more complex |

| Catalytic reduction | Methyl 2-hydroxylamino-3-oxo-3-(4-phenoxyphenyl)propionate | Pd/C, methanol, H2 atmosphere, room temp, 24 h | 88 | 99.4 | High purity, selective reduction | Requires hydrogenation setup |

Chemical Reactions Analysis

Table 1: Reaction Conditions for Epoxide Ring-Opening

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Epoxide formation | Methyl glyoxylate, NaHSO₃, 0–5°C | 85% | |

| Acid hydrolysis | HCl (0.1 M), H₂O/THF, 25°C, 24 hr | 78% |

Esterification and Hydrolysis

The compound participates in esterification and hydrolysis due to its labile methyl ester group:

-

Acid-catalyzed esterification : Conversion of the free acid to the methyl ester using methanol and Dowex™ MSC-1 resin (yield >97% enantiomeric excess) .

-

Saponification : Alkaline hydrolysis with KOH (50% aqueous ethanol, 78°C) yields 2-hydroxy-3-(4-phenoxyphenyl)propanoic acid .

Oxidation Reactions

The secondary alcohol undergoes oxidation under controlled conditions:

-

Ketone formation : Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the hydroxyl group to a ketone.

-

Selectivity : Competitive oxidation of the phenoxy aromatic ring is minimized using mild oxidizing agents like pyridinium chlorochromate (PCC).

Nucleophilic Substitution

The hydroxyl group is modified through bromination and subsequent substitution:

-

Bromination : Reaction with HBr/AcOH produces methyl 2-bromo-3-(4-phenoxyphenyl)propanoate .

-

Aminooxy substitution : Bromo intermediate reacts with phthalimide potassium salt to form methyl 2-(phthalimidooxy)-3-(4-phenoxyphenyl)propanoate (yield 92%) .

Table 2: Substitution Reactions and Yields

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | HBr (48%), AcOH, 60°C, 6 hr | Bromo derivative | 89% | |

| Phthalimido substitution | Phthalimide K⁺, DMF, 80°C, 12 hr | Phthalimidooxy-propanoate | 92% |

Derivatization for Biological Activity

Structural modifications enhance its pharmacological potential:

-

Hydrazide formation : Hydrazinolysis with hydrazine hydrate yields 2-hydroxy-3-(4-phenoxyphenyl)propanehydrazide (IC₅₀ = 0.69 μM against HeLa cells) .

-

Amide coupling : Reaction with alkyl amines via DCC produces N-alkyl propanamides, showing HDAC inhibition (Fig. 1B) .

Mechanistic Insights

-

Ester hydrolysis kinetics : Pseudo-first-order kinetics observed in alkaline conditions (k = 0.012 min⁻¹ at pH 12) .

-

Stereochemical stability : The (R)-enantiomer demonstrates higher metabolic stability in vitro compared to the (S)-form .

Key Research Findings

-

Anticancer activity : Hydrazide derivatives exhibit potent HDAC inhibition, with IC₅₀ values comparable to doxorubicin .

-

Anti-inflammatory potential : Structural analogs inhibit cyclooxygenase-2 (COX-2) with >50% efficacy at 10 μM.

-

Thermal stability : Decomposition onset at 220°C (TGA), suitable for high-temperature reactions .

Scientific Research Applications

Methyl 2-hydroxy-3-(4-phenoxyphenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-3-(4-phenoxyphenyl)propanoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its hydroxyl and phenoxy groups can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural differences and biological activities of compounds closely related to Methyl 2-hydroxy-3-(4-phenoxyphenyl)propanoate:

Pharmacokinetic Considerations

- Cell Permeability: Amino acid derivatives like (S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate () benefit from active transport mechanisms, whereas esterified compounds (e.g., the target) rely on passive diffusion .

Biological Activity

Methyl 2-hydroxy-3-(4-phenoxyphenyl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article compiles research findings, case studies, and data tables that elucidate the biological activity of this compound, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their diverse biological activities. The structure can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 272.29 g/mol

The presence of the phenoxy group is significant as it contributes to the compound's interaction with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through its inhibitory effects on cancer cell proliferation. For instance, a study evaluating similar derivatives demonstrated that certain compounds exhibited selective cytotoxicity against HCT-116 colorectal cancer cells, with some showing IC values as low as 0.69 µM compared to doxorubicin's IC of 2.29 µM .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 | TBD | HSP90 and TRAP1 mediated pathway |

| Doxorubicin | HCT-116 | 2.29 | DNA intercalation |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. The incorporation of the phenolic moiety into amino acid derivatives has been linked to enhanced activity against multidrug-resistant pathogens . The strategic design of these derivatives allows for interactions with bacterial cell membranes and potential inhibition of essential enzymes.

Table 2: Antimicrobial Activity Against ESKAPE Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Novel Amino Acid Derivative | Escherichia coli | TBD |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Histone Deacetylases (HDACs) : Compounds with similar structures have been shown to inhibit class II HDACs, which are implicated in various cancers .

- Induction of Apoptosis : Studies indicate that these compounds can induce apoptotic pathways in cancer cells, leading to cell death .

- Antioxidant Activity : The phenolic structure contributes to antioxidant properties, which can mitigate oxidative stress in cells .

Case Study 1: Anticancer Activity in vitro

In a controlled laboratory setting, this compound was tested against a panel of cancer cell lines. The results indicated that the compound selectively inhibited growth in malignant cells while sparing normal cells, suggesting a favorable therapeutic index.

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant activity against drug-resistant strains, highlighting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. How can the compound's pharmacokinetic properties be evaluated preclinically?

- Methodology : Administer the compound to rodent models (oral/i.v.) and collect plasma samples at timed intervals. Use LC-MS/MS to measure bioavailability, half-life, and metabolite formation (e.g., hydrolysis to the free acid). Compare with in vitro microsomal stability data .

Key Considerations for Experimental Design

- Data Contradictions : Address variability in biological assays by standardizing cell passage numbers, serum batches, and assay protocols .

- Safety Protocols : Follow OSHA guidelines for handling phenoxy derivatives; use fume hoods and PPE (gloves, goggles) to minimize exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.